Ethanamine;1,3,5-trinitrobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene typically involves large-scale nitration processes. The compound is produced by treating benzene or its derivatives with a mixture of concentrated nitric and sulfuric acids under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The compound can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction Reagents: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Electron-rich aromatic compounds are typically used for forming charge-transfer complexes.
Major Products:
Reduction Products: 1,3,5-Triaminobenzene
Substitution Products: Charge-transfer complexes with electron-rich arenes
Scientific Research Applications
Ethanamine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including explosives and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-energy materials and as a narrow-range pH indicator.
Mechanism of Action
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves several steps:
Bond Cleavage: The initial step involves the cleavage of the carbon-nitro bond and dehydrogenation of the amino group.
Hydrogen Transfer: Hydrogen atoms are transferred to nitro groups, forming nitric oxide and water.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of carbon monoxide and small carbon-nitrogen fragments.
Final Products: The final products of the reaction include nitrogen gas and carbon dioxide.
Comparison with Similar Compounds
Hexanitrobenzene (HNB): Another highly nitrated benzene derivative with six nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A compound with three amino and three nitro groups, known for its high stability and low sensitivity.
Uniqueness: Ethanamine;1,3,5-trinitrobenzene is unique due to its combination of an aliphatic amine with a highly nitrated aromatic compound
Properties
CAS No. |
56270-17-8 |
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Molecular Formula |
C8H10N4O6 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |
InChI Key |
LBYXABSHKTVTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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